

Clinical Trial Overview and Monotherapy Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vidofludimus

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The following tables summarize the design and key outcomes of major clinical trials for **vidofludimus** calcium. No trials investigating its use in combination with other disease-modifying therapies were identified in the search results.

Table 1: Overview of Key Clinical Trials of Vidofludimus Calcium in Multiple Sclerosis

Trial Name	Phase	Patient Population	Study Design & Duration	Primary Endpoint(s)	Key Efficacy Findings
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| **EMPhASIS** [1] [2] | 2 | Relapsing-Remitting MS (RRMS) [1] | - Randomized, placebo-controlled, double-blind.

- 24-week core study, with an open-label extension (OLE) up to 144 weeks. [2] | Cumulative number of combined unique active (CUA) lesions on MRI at Week 24. [1] | - **70% reduction** in CUA lesions with 30 mg vs. placebo.
- **62% reduction** with 45 mg vs. placebo. [1]
- At 144 weeks OLE: **92.3%** of patients free of 12-week confirmed disability worsening (CDW). [2] | | **CALLIPER** [3] [4] [5] | 2 | Progressive MS (PMS), including Primary Progressive (PPMS) and Secondary Progressive (SPMS) [3] [4] | - Randomized, placebo-controlled, double-blind.
- 120-week treatment period. [3] | Percent brain volume change (atrophy) on MRI. [3] | - No significant effect on whole brain atrophy. [3]
- **23.8% reduction** in risk of 24-week CDW (EDSS) vs. placebo (HR 0.762).

- **>2x probability** of 24-week confirmed disability improvement (CDI) vs. placebo (HR 2.441, p=0.034). [5] | | **ENSURE-1 & ENSURE-2** [4] | 3 | Relapsing MS (RMS) | - Two identical, concurrent, randomized, placebo-controlled, double-blind trials.
- 72-week treatment period. [4] | Time to first confirmed relapse. [4] | - Trials ongoing; top-line data expected by the end of 2026.
- A pre-specified futility analysis was passed, allowing trials to continue without modification. [4] |

Table 2: Detailed Experimental Protocol and Safety Profile from Clinical Trials

Aspect	Protocol Details
Recommended Dosage	45 mg orally, once daily (used in CALLIPER trial for PMS) [3] [4]. 30 mg orally, once daily established as the lowest efficacious dose (from EMPHASIS trial for RRMS) and is the dose used in the phase 3 ENSURE program [4] [1].

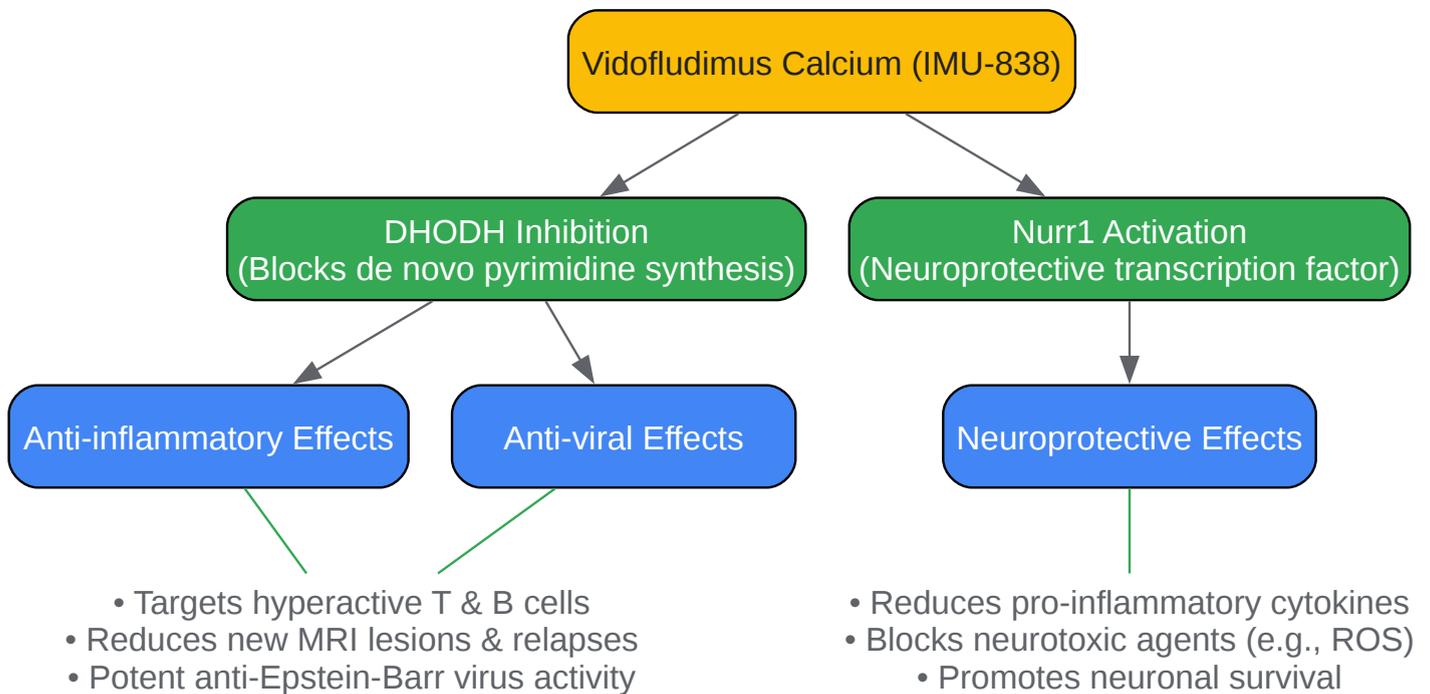
| **Key Inclusion Criteria (Generalized)** | - **RRMS:** Diagnosis per McDonald criteria, ≥ 1 gadolinium-enhancing (Gd+) brain lesion, recent relapse activity [1].

- **PMS:** No relapse in prior 24 months, evidence of disability progression, Expanded Disability Status Scale (EDSS) score 3.0–6.5 [3]. | | **Primary Efficacy Assessment** | - **MRI Parameters:** Cumulative unique active lesions, new/enlarging T2 lesions, Gd+ lesions, brain volume change (percent brain volume change) [3] [1].
- **Clinical Endpoints:** Confirmed disability worsening (CDW, 12- or 24-week confirmation), time to first relapse, confirmed disability improvement (CDI) [3] [5] [2]. | | **Safety & Tolerability Profile** | - Favorable profile observed across trials. Rates of adverse events were comparable to placebo [3] [5].
- No evidence of increased hepatotoxicity (liver enzyme elevations), renal events, or infections, which distinguishes it from the first-generation DHODH inhibitor teriflunomide [3] [1].
- Long-term data (up to 5.5 years) shows low discontinuation rates and no new safety signals [5]. |

Mechanism of Action and Neuroprotective Potential

Vidofludimus calcium has a dual mechanism of action that underpins its potential as a neuroprotective and anti-inflammatory agent, particularly relevant for progressive forms of MS [3] [4].

The diagram below illustrates how these two mechanisms are believed to contribute to its therapeutic effects.



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Research Implications and Future Directions

The consistent trends in reducing disability progression and promoting improvement in progressive MS, especially in patients without ongoing focal inflammation (as indicated by a lack of Gd⁺ lesions), support the hypothesis that **vidofludimus** calcium's neuroprotective mechanism may address a key unmet need in MS treatment [3] [5].

- **Promising Mechanism:** The dual action of Nurr1 activation and DHODH inhibition represents a novel approach to prevent neurodegeneration in MS [3] [5].
- **Next Steps:** The positive phase 2 data has supported the advancement of the drug into phase 3 trials for relapsing MS (ENSURE program). Further phase 3 trials in progressive MS are warranted based on the CALLIPER results [3] [4].

A Guide for Investigating Combination Therapy

As the search results do not provide existing protocols for **vidofludimus** calcium combination therapy, the following suggestions may help in designing such research:

- **Rationale for Combination:** A scientifically sound rationale is needed. For example, one might combine **vidofludimus** calcium (for its neuroprotective and anti-EBV potential) with a highly effective anti-inflammatory agent (such as a B-cell depleter) to see if the two mechanisms provide synergistic benefits in halting both inflammation and neurodegeneration.
- **Preclinical Modeling:** Initial combination studies could be conducted in relevant animal models of MS (like EAE) to assess efficacy and potential toxicities before designing human trials [4] [6].
- **Clinical Trial Design:** For early-phase human trials, a randomized, dose-finding design that compares monotherapy with the combination therapy would be essential. The well-established safety profile of **vidofludimus** calcium from ongoing trials is a favorable starting point [3] [5].

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References

1. Safety and Dose-Response of Vidofludimus Calcium in ... [pmc.ncbi.nlm.nih.gov]
2. Positive Results From LTE of Vidofludimus Calcium for ... [rarediseaseadvisor.com]
3. Vidofludimus Calcium for Progressive MS - Consult QD [consultqd.clevelandclinic.org]
4. Vidofludimus Calcium [imux.com]
5. Immunic Presented Key Vidofludimus Calcium Data at the ... [prnewswire.com]
6. Vidofludimus calcium, a next generation DHODH inhibitor ... [sciencedirect.com]

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